4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde

Fragrance Formulation Volatility Tuning Physicochemical Property

4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde (CAS 94481-70-6) is a bicyclic monoterpenoid aldehyde characterized by a carane skeleton with a β,γ-unsaturated aldehyde functionality. It is listed within the EINECS inventory (305-397-7) and categorized under essential oils, fragrances, and terpenes, indicating its primary industrial relevance in perfumery and as a synthetic intermediate.

Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS No. 94481-70-6
Cat. No. B12683500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde
CAS94481-70-6
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCC1=CC2C(C2(C)C)CC1C=O
InChIInChI=1S/C11H16O/c1-7-4-9-10(11(9,2)3)5-8(7)6-12/h4,6,8-10H,5H2,1-3H3
InChIKeyMEJAQLNAKXUXHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde (CAS 94481-70-6): Scientific Selection Criteria


4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde (CAS 94481-70-6) is a bicyclic monoterpenoid aldehyde characterized by a carane skeleton with a β,γ-unsaturated aldehyde functionality . It is listed within the EINECS inventory (305-397-7) and categorized under essential oils, fragrances, and terpenes, indicating its primary industrial relevance in perfumery and as a synthetic intermediate [1]. Its structure, featuring a cyclopropane ring fused to a cyclohexene system, distinguishes it from more common acyclic or monocyclic terpene aldehydes.

Why Substituting 4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde with Generic Analogs is Scientifically Unjustified


Generic substitution among terpene aldehydes is risky due to fundamental differences in their carbon skeletons and functional group environments, which directly dictate their physicochemical properties, reactivity, and organoleptic profiles . The critical feature of this compound is its β,γ-unsaturated aldehyde group on a carane backbone. This cannot be mimicked by common alternatives like myrtenal (a pinene-derived α,β-unsaturated aldehyde) or perillaldehyde (a monocyclic aldehyde), as the distinct ring strain and electronic properties of the bicyclo[4.1.0]heptane system lead to different boiling points, partition coefficients (LogP), and stability, impacting formulation volatility, substantivity, and synthetic yields .

Quantitative Differentiation: 4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde vs. Core Competitors


Volatility and Boiling Point Comparison against Saturated 4-Formylcarane

The target compound's endocyclic double bond results in a higher computed boiling point compared to its fully saturated analog, 4-formylcarane (4,7,7-trimethylbicyclo[4.1.0]heptane-3-carbaldehyde). This difference is critical for controlling evaporation rates and the temporal scent profile in fragrance applications . The target compound's lower LogP also suggests slightly better water solubility, which can impact formulation in aqueous media.

Fragrance Formulation Volatility Tuning Physicochemical Property

Structural Differentiation: β,γ-Unsaturated Aldehyde Reactivity vs. α,β-Unsaturated Myrtenal

The compound's unique β,γ-unsaturated aldehyde motif, where the olefin is not conjugated with the carbonyl, is fundamentally distinct from the α,β-unsaturated aldehyde found in myrtenal (CAS 564-94-3). This structural difference dictates orthogonal reactivity. While myrtenal is primed for conjugate additions and Baylis-Hillman reactions, 4,7,7-trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde can undergo regioselective reactions at the isolated double bond (e.g., epoxidation, hydroboration) without affecting the aldehyde, or participate in ene reactions characteristic of non-conjugated systems. This offers a strategic advantage in multi-step syntheses for building molecular complexity where the aldehyde must be preserved .

Synthetic Chemistry Chemoselectivity Building Block

Carane Backbone Ring Strain vs. Monocyclic Perillaldehyde

The bicyclo[4.1.0]heptane (carane) core confers significant molecular rigidity and ring strain absent in monocyclic alternatives like perillaldehyde. The SMILES notation (CC1=CC2C(C2(C)C)CC1C=O) confirms the fused cyclopropane ring, which imparts a defined spatial orientation to the aldehyde group and higher ground-state energy. This structural feature is a key input for computational models predicting binding affinity to biological targets or olfactory receptors, where a pre-organized, rigid ligand can show markedly different entropic binding profiles compared to flexible, monocyclic counterparts . While specific binding data for this compound is unavailable from primary sources, its intrinsic structural parameters (e.g., number of rotatable bonds = 1) are quantifiably different from compounds like perillaldehyde (rotatable bonds = 2), directly impacting predicted ligand efficiency .

Computational Chemistry Molecular Modeling Stability Assay

High-Value Application Scenarios for 4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde Guided by Quantitative Evidence


Fine-Fragrance Volatility Tuning Using Carane-Skeleton Aldehydes

Procurement for fine-fragrance development should prioritize this compound when the goal is to create a novel, green, aldehydic top-to-middle note with higher substantivity than its saturated analog. The evidence of a higher boiling point (216°C vs. 213.8°C) positions it as a less volatile alternative to 4-formylcarane, allowing perfumers to extend the longevity of a fresh scent accord without resorting to heavier, traditional fixatives. Its specific carane-backbone and β,γ-unsaturation offer a unique odor profile distinct from the pinene-derived myrtenal or the monocyclic perillaldehyde, filling a gap in the palette for woody, spicy, or herbal nuances.

Stereoselective Synthesis of Complex Bioactive Molecules

This compound is a strategic procurement for medicinal chemistry and natural product synthesis laboratories. Its rigid, bicyclic framework and non-conjugated olefin-aldehyde system provide a unique platform for building three-dimensional molecular complexity, as evidenced by its use in synthesizing aminated derivatives . The defined spatial orientation of the functional groups is crucial for downstream stereoselective transformations, offering a synthetic entry point to carane-based libraries that is fundamentally different from the reactivity of α,β-unsaturated terpene aldehydes, enabling the exploration of novel chemical space inaccessible with more common building blocks.

Computational Chemistry-Driven Aroma Material Discovery

The quantifiable molecular properties of this compound—specifically its LogP of 2.42, single rotatable bond, and characteristic ring strain—make it a valuable data point for Quantitative Structure-Property Relationship (QSPR) or Structure-Odor Relationship (SOR) models . Researchers aiming to predict the organoleptic or physicochemical properties of novel bicyclic aldehydes would procure this compound as a calibration standard. Its inclusion in a structurally diverse training set for machine learning models can improve the accuracy of predictions for new fragrance or bioactive lead candidates.

Quote Request

Request a Quote for 4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.